molecular formula C28H22N4O3 B11931581 2-(((5-(1H-Benzo[d]imidazol-2-yl)-2-methylphenyl)imino)methyl)-4-benzyl-6-nitrophenol

2-(((5-(1H-Benzo[d]imidazol-2-yl)-2-methylphenyl)imino)methyl)-4-benzyl-6-nitrophenol

Cat. No.: B11931581
M. Wt: 462.5 g/mol
InChI Key: QCGXJOMXPKOCOO-UHFFFAOYSA-N
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Description

2-(((5-(1H-Benzo[d]imidazol-2-yl)-2-methylphenyl)imino)methyl)-4-benzyl-6-nitrophenol is a complex organic compound that features a benzimidazole core. Benzimidazoles are known for their diverse biological activities and are commonly found in pharmaceuticals, agrochemicals, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-(1H-Benzo[d]imidazol-2-yl)-2-methylphenyl)imino)methyl)-4-benzyl-6-nitrophenol typically involves multi-step reactions. One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and hydrogen gas are frequently used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives, while reduction can produce amines.

Scientific Research Applications

2-(((5-(1H-Benzo[d]imidazol-2-yl)-2-methylphenyl)imino)methyl)-4-benzyl-6-nitrophenol has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The benzimidazole core is known to bind to DNA and proteins, disrupting their normal function. This can lead to apoptosis in cancer cells and inhibition of microbial growth .

Properties

Molecular Formula

C28H22N4O3

Molecular Weight

462.5 g/mol

IUPAC Name

2-[[5-(1H-benzimidazol-2-yl)-2-methylphenyl]iminomethyl]-4-benzyl-6-nitrophenol

InChI

InChI=1S/C28H22N4O3/c1-18-11-12-21(28-30-23-9-5-6-10-24(23)31-28)16-25(18)29-17-22-14-20(13-19-7-3-2-4-8-19)15-26(27(22)33)32(34)35/h2-12,14-17,33H,13H2,1H3,(H,30,31)

InChI Key

QCGXJOMXPKOCOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)N=CC4=C(C(=CC(=C4)CC5=CC=CC=C5)[N+](=O)[O-])O

Origin of Product

United States

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